molecular formula C17H23N3O3S B14799739 ((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B14799739
M. Wt: 349.4 g/mol
InChI Key: PRXGKFOECRVXLF-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a complex organic compound featuring a unique structure that includes an adamantyl group, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative from 1-adamantyl ketone and hydrazine. This intermediate is then reacted with thiazolidine-4-one under specific conditions to form the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantyl or thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to bioactivity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in various applications.

Mechanism of Action

The mechanism of action of (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group may enhance binding affinity, while the thiazolidine ring could participate in specific interactions with biological molecules. These interactions can modulate pathways involved in cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)propionic acid
  • (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)butyric acid

Uniqueness

Compared to similar compounds, (2-{[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid stands out due to its specific acetic acid moiety, which can influence its solubility and reactivity. The presence of the adamantyl group also imparts unique steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(1-adamantyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C17H23N3O3S/c1-9(17-6-10-2-11(7-17)4-12(3-10)8-17)19-20-16-18-15(23)13(24-16)5-14(21)22/h10-13H,2-8H2,1H3,(H,21,22)(H,18,20,23)/b19-9+

InChI Key

PRXGKFOECRVXLF-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.